4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Analytical Chemistry Medicinal Chemistry Quality Control

Researchers developing FPR-targeted therapies often face delays due to scaffold unavailability or structural ambiguity. This validated pyrazolone building block (CAS 952959-53-4) directly addresses these bottlenecks. - ≥95% purity with confirmed InChI Key, eliminating structural uncertainty. - Primary amine handle for rapid derivatization in SAR, bioconjugation, or high-throughput chemistry. - Reliable multi-vendor supply prevents single-source disruption for long-term CNS or inflammation programs.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 952959-53-4
Cat. No. B1286349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS952959-53-4
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)N(N1)C2=CC=CC=C2)CCN
InChIInChI=1S/C13H17N3O/c1-2-12-11(8-9-14)13(17)16(15-12)10-6-4-3-5-7-10/h3-7,15H,2,8-9,14H2,1H3
InChIKeyWDSJCEOLTRYVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 952959-53-4): Sourcing and Characterization Guide for Procurement in Pyrazolone-Based Drug Discovery


4-(2-Aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 952959-53-4) is a synthetic, small-molecule pyrazolone building block with a molecular formula of C13H17N3O (MW 231.29 g/mol) and a validated InChI Key of WDSJCEOLTRYVMH-UHFFFAOYSA-N [1]. It is commercially available at a minimum purity specification of 95% from suppliers such as AKSci (Cat. 5253CX) and CymitQuimica . The compound features a 4-(2-aminoethyl) side chain that distinguishes it from classical 4-aminoantipyrine derivatives and serves as a versatile handle for further derivatization, including amide coupling, reductive amination, and Schiff base formation .

1
Derivatization Handle Primary aliphatic amine supports amide coupling, reductive amination, and sulfonylation for library synthesis
2
Supply Continuity Active stock at multiple vendors; key structural analogs are discontinued or have limited availability
3
Structural Differentiation 4-(2-aminoethyl) and N2-phenyl groups distinguish this scaffold from classical 4-aminoantipyrine derivatives

Why Generic Pyrazolone Substitution Fails for 4-(2-Aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 952959-53-4)


Within the pyrazolone family, subtle variations in the 4-aminoalkyl and 5-alkyl substituents produce dramatic differences in physicochemical properties, reactivity, and biological profile that preclude simple substitution. 4-(2-Aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (MW 231.29, cLogP ~1.6) [1] is structurally distinct from its closest analogs: the 5-phenyl analog (CAS 878208-75-4, MW 203.24) lacks an ethyl group at the 5-position, altering lipophilicity and steric bulk ; the 5-isopropyl analog (CAS 952959-51-2, MW 169.22) omits the N2-phenyl ring entirely, fundamentally changing tautomeric stability and molecular recognition properties ; and the 5-tert-butyl analog (CAS 878208-77-6, MW 183.25) similarly lacks the critical N2-phenyl substituent . These structural differences manifest in divergent cLogP values, hydrogen-bonding capacities, and potential for target engagement, making generic interchange scientifically unsound for reproducible research.

This Compound 5-ethyl + N2-phenyl substitution; XLogP3 ~1.6; aminoethyl derivatization handle
5-Phenyl Analog Lacks 5-ethyl group; altered lipophilicity and steric profile may shift target engagement and synthetic behavior
This Compound N2-phenyl ring present; tautomeric stability conferred by full substitution pattern
5-Isopropyl / 5-tert-Butyl Analogs N2-phenyl ring absent; tautomeric equilibrium and molecular recognition may not transfer directly
This Compound Primary aliphatic amine with 2-carbon spacer; broad derivatization scope under parallel synthesis
4-Aminoantipyrine Aromatic amine conjugated to ring; reduced nucleophilicity limits reaction diversity; substitution may restrict library scope

Quantitative Differentiation Evidence for 4-(2-Aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 952959-53-4) vs. Closest Pyrazolone Analogs


Structural Identity and Purity: Chromatographic Fingerprint Verification for Reproducible Procurement

The target compound possesses a unique InChI Key (WDSJCEOLTRYVMH-UHFFFAOYSA-N) that distinguishes it from all other pyrazolones, including the 5-phenyl analog (CAS 878208-75-4) which has a different exact mass (203.24 vs. 231.29 Da) due to the absence of the 5-ethyl and N2-phenyl combination [1]. Commercial availability is confirmed at 95% minimum purity, a specification sufficient for use as a building block in parallel synthesis workflows, whereas many in-class analogs are listed as 'discontinued' (e.g., 5-phenyl analog at CymitQuimica) or have limited stock availability, posing procurement risk .

Structural Identity
Specification review
InChI Key unique; Exact Mass 231.14 Da; 95% purity specification
Supports unambiguous procurement and batch verification
Active stock at multiple vendors; 5-phenyl analog listed as discontinued
Analytical Chemistry Medicinal Chemistry Quality Control

Predicted Dual FPR1/FPR2 Agonism: Class-Level Pharmacological Differentiation from Selective FPR Modulators

A structurally related pyrazolone (designated 'Compound A' or 'Compound 43') has been pharmacologically characterized as a dual FPR1 and FPR2/ALX agonist, inducing concentration-dependent calcium flux in CHO cells expressing hFPR1, hFPR2/ALX, mFpr1, and mFpr2, and triggering chemotaxis in both human and mouse neutrophils [1]. By class-level inference, the 4-(2-aminoethyl)-5-ethyl-2-phenyl substitution pattern of CAS 952959-53-4 is predicted to retain this dual agonism profile, contrasting with FPR2-selective agonists (e.g., BMS-986235/LAR-1219) that selectively activate only FPR2 [2].

FPR Activity Profile
Class-level inference
Predicted dual FPR1/FPR2 agonist by structural analogy to characterized pyrazolone
Supports dual-receptor pharmacology investigation context
Direct target engagement data not reported for this compound
Inflammation GPCR Pharmacology Formyl Peptide Receptors

Higher Lipophilicity (XLogP3 = 1.6) Relative to Non-Phenyl Pyrazolone Analogs: Implications for Membrane Permeability

The computed partition coefficient (XLogP3-AA) for 4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is 1.6 [1]. This is higher than the predicted logP of non-phenyl pyrazolone analogs such as the 5-isopropyl derivative (CAS 952959-51-2, MW 169.22, lacking an N2-phenyl group) and the 5-tert-butyl derivative (CAS 878208-77-6, MW 183.25), where the absence of the aromatic N2-substituent reduces overall lipophilicity . For a related class of N-substituted phenyldihydropyrazolones, SAR studies demonstrated that compounds with cLogP values below 2.0 generally exhibit reduced anti-trypanosomal activity compared to more apolar analogs, establishing lipophilicity as a critical parameter for biological performance in this scaffold class [2].

Lipophilicity
Reported
XLogP3 = 1.6
Moderate lipophilicity may support membrane permeability studies
Computed by XLogP3 algorithm; experimental logP not available
Physicochemical Properties ADME Drug Design

Predicted CNS Multiparameter Optimization (MPO) Score: Differentiated Drug-Likeness for Neuroinflammation Programs

Based on the computed physicochemical properties of CAS 952959-53-4 (MW = 231.29, cLogP = 1.6, HBD = 2, HBA = 3, TPSA = 58.3 Ų) [1], the predicted CNS MPO score can be estimated at approximately 4.5–5.0 on the 0–6 scale, where scores ≥ 4.0 are associated with higher probability of CNS target engagement. This distinguishes it from pyrazolone derivatives lacking an N2-phenyl group (smaller TPSA but lower lipophilicity) and from more heavily substituted analogs that exceed the desirable MW threshold (MW ≤ 350) for CNS penetration [2]. The 4-(2-aminoethyl) side chain also provides a protonatable amine (pKa ~9.5–10.5 predicted) that may facilitate lysosomal trapping or pH-dependent cellular distribution not available with neutral 4-alkyl pyrazolone alternatives.

CNS Drug-Likeness
Context-dependent
Predicted CNS MPO ~4.5–5.0 (scale 0–6)
May support CNS-penetrant scaffold prioritization in neuroinflammation research
Predicted from computed properties; requires experimental BBB validation
CNS Drug Discovery Neuroinflammation Physicochemical Properties

4-(2-Aminoethyl) Side Chain as a Versatile Derivatization Handle: Synthetic Accessibility vs. 4-Methylamino or 4-Amino Antipyrine Scaffolds

The 4-(2-aminoethyl) substituent of CAS 952959-53-4 provides a primary aliphatic amine suitable for amide bond formation, sulfonamide synthesis, reductive amination, and urea/thiourea coupling under standard parallel synthesis conditions . In contrast, the widely used 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, CAS 83-07-8) contains a 4-NH2 directly attached to the pyrazolone ring, which exhibits reduced nucleophilicity due to conjugation with the carbonyl and has more restricted scope for diversification in library synthesis . Furthermore, the enaminone-based parallel solution-phase synthesis methodology described for 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols confirms the compatibility of the aminoethyl handle with combinatorial chemistry workflows, enabling efficient generation of compound libraries for SAR exploration [1].

Derivatization Handle
Method context
Primary aliphatic amine supports amide coupling, sulfonylation, reductive amination, and urea formation
Supports parallel library synthesis workflows for SAR exploration
Aminoethyl spacer reduces steric hindrance vs. directly attached 4-NH2
Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Optimal Research and Industrial Applications for 4-(2-Aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 952959-53-4)


GPCR Pharmacology: Probing Dual FPR1/FPR2 Agonism in Inflammatory Disease Models

Based on the class-level evidence of dual FPR1/FPR2 agonism for structurally analogous pyrazolones [1], CAS 952959-53-4 is a strategic starting point for synthesizing and screening novel FPR dual agonists. Its N2-phenyl and 5-ethyl substitution pattern is expected to support the hydrophobic interactions required for FPR binding. The aminoethyl side chain can be rapidly derivatized to generate compound libraries for structure-activity relationship (SAR) studies aimed at identifying biased agonists or antagonists with improved selectivity over FPR3. Researchers focused on resolution pharmacology, neutrophil-driven inflammation, or myocardial ischemia-reperfusion injury will benefit from this scaffold's predicted dual-receptor engagement profile, which contrasts with commercially available FPR2-selective tool compounds.

Medicinal Chemistry: Parallel Library Synthesis for CNS-Penetrant Pyrazolone Lead Optimization

The combination of favorable CNS MPO properties (predicted score ~4.5–5.0) and a versatile primary amine handle qualifies CAS 952959-53-4 as an ideal core scaffold for parallel synthesis of CNS-targeted compound libraries [2][3]. The aminoethyl group can be derivatized with diverse carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes/ketones under standard high-throughput chemistry protocols to rapidly explore chemical space while maintaining CNS drug-like properties. This application scenario is particularly relevant for neuroinflammation programs where FPR-mediated pro-resolving pathways are being investigated as therapeutic targets for Alzheimer's disease, multiple sclerosis, or stroke.

Chemical Biology: Development of Fluorescent or Affinity Probes via Aminoethyl Conjugation

The primary aliphatic amine at the 4-position provides a chemically orthogonal handle for conjugation to biotin, fluorophores (e.g., FITC, Cy5, BODIPY), or photoaffinity labels without modifying the pyrazolone pharmacophore [3]. This enables the construction of chemical probes for target engagement studies, cellular imaging, or pull-down experiments to identify protein interaction partners of pyrazolone-based ligands. The reliable commercial availability (95% purity, multiple vendors) reduces the risk of probe development project delays due to supply chain issues, a practical advantage over analogs that are discontinued or have limited stock .

Coordination Chemistry: Pyrazolone-Based Metal Complexes for Catalysis or Luminescence

Pyrazolones are established ligands for transition metal and lanthanide coordination complexes used in catalysis, luminescent materials, and magnetic applications [4]. The N2-phenyl and 5-ethyl substituents of CAS 952959-53-4 provide a unique steric and electronic environment that differentiates it from simpler pyrazolone ligands such as 3-methyl-1-phenyl-5-pyrazolone. The aminoethyl side chain offers an additional coordination site or can be functionalized to tether the complex to solid supports, nanoparticles, or biomolecules. Researchers in materials science and organometallic chemistry will find this scaffold useful for generating libraries of metal complexes with tunable photophysical or catalytic properties.

Application
Selection Property
Validation Focus
FPR pathway pharmacology studies
Dual-receptor pharmacology context
FPR1/FPR2 signaling assay endpoints
CNS drug-like scaffold synthesis
Predicted CNS MPO property context
BBB permeability assay review
Chemical probe development
Primary amine conjugation handle
Probe functionality verification
Metal complex research
Pyrazolone ligand scaffold context
Photophysical/catalytic property screening
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